Brevinin-1Bf antimicrobial peptide sequence and 3D structure analysis
Brevinin-1Bf antimicrobial peptide sequence and 3D structure analysis
An In-Depth Technical Guide to the Brevinin-1Bf Antimicrobial Peptide: Sequence and 3D Structure Analysis
Introduction
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents that can overcome existing resistance mechanisms. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules, representing a fundamental component of the innate immune system across all forms of life.[1][2] Among the most potent and extensively studied AMPs are those isolated from amphibian skin, a rich source of diverse bioactive compounds.[3] The Brevinin superfamily, in particular, has garnered significant attention for its broad-spectrum activity against a wide range of pathogens.[3][4]
This technical guide provides a comprehensive analysis of a specific member of this family, Brevinin-1Bf, isolated from the Rio Grande leopard frog, Rana berlandieri.[5] As a Senior Application Scientist, the objective of this document is to move beyond a simple recitation of facts. Instead, this guide will elucidate the causal relationships between molecular structure and biological function. It will detail the necessary experimental and computational workflows required to characterize Brevinin-1Bf, from its primary amino acid sequence to its three-dimensional conformation and functional efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this potent antimicrobial peptide.
Part 1: Primary Sequence and In Silico Physicochemical Characterization
The foundational step in analyzing any peptide is the determination and characterization of its primary amino acid sequence. This sequence dictates the peptide's fundamental physicochemical properties, which in turn govern its structure and antimicrobial activity.
The Brevinin-1Bf peptide is a 24-amino acid peptide isolated from the skin secretions of Rana berlandieri.[5] Its primary sequence is:
FLPFIAGMAANFLPKIFCAISKKC [5]
A key structural feature of the Brevinin-1 family is the presence of a C-terminal heptapeptide ring formed by a disulfide bond between two cysteine residues, often referred to as the "Rana box" (Cys18-X-X-X-X-X-Cys24).[6][7] This feature is conserved in Brevinin-1Bf.
Predicted Physicochemical Properties
Before undertaking extensive laboratory work, a suite of physicochemical properties can be predicted from the primary sequence using computational tools. This in silico analysis is a cost-effective first step to hypothesize the peptide's behavior and mechanism of action. The results guide subsequent experimental design.
| Property | Predicted Value | Significance in Antimicrobial Function |
| Molecular Weight | 2662.3 Da | Influences diffusion rates and potential for chemical synthesis and purification. |
| Theoretical pI | 9.85 | The isoelectric point; a value > 7 indicates a net positive charge at physiological pH. |
| Net Charge at pH 7.0 | +3 | Cationicity is critical for the initial electrostatic attraction to negatively charged microbial membranes (e.g., lipopolysaccharides, teichoic acids).[3] |
| Hydrophobicity (H) | 0.654 | A high degree of hydrophobicity is necessary for the peptide to insert into and disrupt the lipid bilayer of the cell membrane. |
| Hydrophobic Moment (µH) | 0.488 | Measures the amphipathicity of the peptide if it forms an α-helix. A high moment indicates a clear separation of hydrophobic and hydrophilic faces, which is crucial for membrane interaction.[8] |
Causality of Physicochemical Properties
The predicted properties of Brevinin-1Bf are characteristic of many membrane-active AMPs. Its positive net charge is the primary driver for its selectivity towards microbial membranes over zwitterionic mammalian cell membranes. Once attracted to the surface, the peptide's amphipathic nature, facilitated by a high hydrophobic moment, allows it to partition into the lipid bilayer, ultimately leading to membrane permeabilization and cell death.[1] The balance between cationicity and hydrophobicity is a critical determinant of both antimicrobial potency and potential toxicity (e.g., hemolysis), a key consideration in drug development.[9]
Caption: Workflow for the initial in silico analysis of Brevinin-1Bf.
Part 2: Elucidation of the Three-Dimensional Structure
The biological function of Brevinin-1Bf is intrinsically linked to its three-dimensional structure. A hallmark of many linear AMPs, including the Brevinin-1 family, is their conformational plasticity. They typically exist in a disordered, random coil state in aqueous solution but adopt a well-defined secondary structure, primarily an α-helix, upon interacting with a membrane environment.[3] This transition is the critical step that enables membrane disruption.
Experimental Analysis of Secondary Structure: Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a rapid, non-destructive technique that is highly sensitive to the secondary structure of peptides and proteins. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum in the far-UV region (190-250 nm) provides a distinct signature for α-helices, β-sheets, and random coils. This makes CD the ideal tool to experimentally validate the predicted conformational switch of Brevinin-1Bf.
-
Objective: To determine the secondary structure of Brevinin-1Bf in an aqueous environment versus a membrane-mimetic environment.
-
Materials:
-
Lyophilized, purified Brevinin-1Bf peptide (>95% purity).
-
10 mM sodium phosphate buffer, pH 7.4 (Aqueous environment).
-
50% 2,2,2-Trifluoroethanol (TFE) in 10 mM sodium phosphate buffer (Membrane-mimetic environment).
-
CD-grade water.
-
CD Spectropolarimeter.
-
Quartz cuvette with a 1 mm path length.
-
-
Procedure:
-
Peptide Preparation: Prepare a stock solution of Brevinin-1Bf in CD-grade water. Determine the precise concentration using UV absorbance at 280 nm or a colorimetric assay. Prepare final peptide solutions at a concentration of 50-100 µM in both the phosphate buffer and the TFE-containing buffer.
-
Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the measurement parameters: Wavelength range (190-250 nm), data pitch (1 nm), scanning speed (50 nm/min), and accumulations (3-5 scans for signal averaging).
-
Blank Measurement: Record the spectrum for each buffer solution (the "blank") under the same conditions as the sample.
-
Sample Measurement: Record the CD spectrum for each Brevinin-1Bf solution.
-
Data Processing: Subtract the corresponding blank spectrum from each sample spectrum. Convert the raw data (mdeg) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the formula: MRE = (mdeg) / (10 * c * n * l), where 'c' is the molar concentration, 'n' is the number of residues (24), and 'l' is the path length in cm (0.1).
-
Secondary Structure Deconvolution: Use a deconvolution algorithm (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the MRE data.
-
-
Expected Outcome:
-
In phosphate buffer, the CD spectrum is expected to show a single strong negative peak around 200 nm, characteristic of a random coil.
-
In 50% TFE, the spectrum is expected to shift to show two negative minima around 208 nm and 222 nm, and a positive maximum around 192 nm, which is the classic signature of an α-helical structure.
-
Caption: Experimental workflow for CD spectroscopy analysis.
High-Resolution 3D Structure Determination
While CD spectroscopy reveals the secondary structure, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the high-resolution, three-dimensional atomic structure of the peptide in a membrane-mimetic environment.
Given the high sequence similarity within the Brevinin-1 family, the existing NMR structure of Brevinin-1BYa (PDB ID: 6G4I) serves as an excellent template for understanding the likely fold of Brevinin-1Bf. The structure of Brevinin-1BYa in a TFE/water mixture revealed a flexible helix-hinge-helix motif. The two α-helices are connected by a hinge region, which provides the flexibility needed for the peptide to orient itself correctly on the membrane surface.
As NMR is resource-intensive, computational modeling provides a rapid and accessible method to generate a structural model of Brevinin-1Bf.
-
Objective: To generate a high-quality 3D structural model of Brevinin-1Bf based on its amino acid sequence.
-
Platform: PEP-FOLD or I-TASSER are suitable web-based servers for de novo or template-based peptide structure prediction.[6]
-
Procedure:
-
Sequence Submission: Input the FASTA sequence of Brevinin-1Bf into the prediction server.
-
Model Generation: The server will generate a number of possible 3D models (decoys) based on fragment assembly or homology to known structures.
-
Model Selection: The server ranks the models based on a scoring function that assesses stereochemical quality and energy. Select the top-ranked model for further analysis.
-
Model Refinement (Optional): The selected model can be further refined using molecular dynamics (MD) simulations to relax the structure in a simulated membrane environment.
-
Validation: The quality of the final model should be assessed using tools like a Ramachandran plot (via MOLPROBITY) to ensure that the backbone dihedral angles are in favorable regions.[6]
-
-
Rationale: This computational approach allows for the visualization of the amphipathic α-helix, providing a structural basis for the peptide's interaction with membranes. The model can be used to design mutations to probe structure-activity relationships.
Part 3: Functional Analysis - Antimicrobial Efficacy
The ultimate validation of an AMP is its ability to inhibit microbial growth. Standard clinical methods for antimicrobial susceptibility testing (AST) are often not suitable for cationic peptides, as they can be inhibited by high salt concentrations in standard media or can bind to polystyrene microtiter plates.[7] Therefore, a modified protocol is required for reliable and reproducible results.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following protocol is a modified broth microdilution method optimized for cationic peptides.
-
Objective: To determine the MIC of Brevinin-1Bf against a panel of Gram-positive and Gram-negative bacteria.
-
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well polypropylene microtiter plates (critical to prevent peptide binding).
-
Brevinin-1Bf stock solution.
-
Diluent: 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent non-specific binding.
-
-
Procedure:
-
Inoculum Preparation: Culture the test bacteria overnight. Dilute the overnight culture in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.
-
Peptide Serial Dilution: Perform a two-fold serial dilution of the Brevinin-1Bf stock solution in the diluent across the polypropylene plate to achieve a range of test concentrations (e.g., from 64 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. The final volume in each well should be 100-200 µL.
-
Controls: Include a positive control (bacteria in broth with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest peptide concentration in which there is no visible turbidity (growth). This can be done by eye or with a plate reader measuring optical density at 600 nm.
-
-
Self-Validation: The use of polypropylene plates and a BSA-containing diluent are critical internal controls to ensure that the measured MIC reflects true antimicrobial activity rather than loss of peptide due to adsorption.
Caption: Logical diagram for determining the MIC value.
Protocol: Minimum Bactericidal Concentration (MBC) Determination
To determine if Brevinin-1Bf is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), an MBC assay is performed as a direct follow-up to the MIC assay.
-
Procedure:
-
Following the MIC reading, take a small aliquot (10-20 µL) from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate these aliquots onto an agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Part 4: Synthesizing the Structure-Function Relationship
The data gathered from the preceding analyses converge to form a coherent picture of Brevinin-1Bf's mechanism of action.
-
Initial Attraction: The peptide's net positive charge drives its accumulation at the negatively charged bacterial surface.
-
Conformational Change: Upon encountering the anisotropic environment of the membrane interface, the peptide folds from a random coil into an amphipathic α-helix, as confirmed by CD spectroscopy.
-
Membrane Insertion and Disruption: The hydrophobic face of the helix, predicted by the 3D model, partitions into the lipid core of the membrane, while the hydrophilic face remains exposed to the solvent. This insertion disrupts the lipid packing, leading to pore formation, membrane depolarization, leakage of cellular contents, and ultimately, cell death. The flexibility afforded by the hinge region, inferred from homologous structures, likely facilitates this process.
This entire process is a self-validating system: the physicochemical properties predict a membrane-active peptide, the CD data confirms the necessary conformational change, the 3D model visualizes the structural basis for this activity, and the MIC/MBC assays provide the functional validation.
Caption: The relationship between sequence, structure, and function.
Conclusion
Brevinin-1Bf exemplifies the key attributes of a potent, membrane-active antimicrobial peptide. Its cationic and amphipathic nature, coupled with its ability to adopt a lytic α-helical conformation, makes it a promising candidate for further investigation. The integrated approach outlined in this guide—combining in silico prediction, biophysical characterization, and functional assays—provides a robust framework for evaluating its therapeutic potential. While challenges such as potential cytotoxicity and stability must be addressed, often through the rational design of analogues, Brevinin-1Bf stands as a valuable lead compound in the critical search for next-generation antibiotics.
References
-
ResearchGate. (2025). The physicochemical properties of Brevinin-1 peptides and B1A's analogues. Available from: [Link]
-
Gao, Y., et al. (2024). Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW. Molecules. Available from: [Link]
-
Biomedical Informatics Centre. (2022). Brevinin-1Bf. CAMPS. Available from: [Link]
-
Hancock, R.E.W. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. Available from: [Link]
-
Lamiable, A., et al. (2016). PEP-FOLD 3: a platform for routine protein and peptide structure predictions. Nucleic Acids Research. Available from: [Link]
-
Al-Zoubi, M.S., et al. (2022). A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism. RSC Advances. Available from: [Link]
-
Wu, J., et al. (2023). The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo. Frontiers in Immunology. Available from: [Link]
-
ResearchGate. (2020). Physico-chemical characteristics of brevinin-1OS and analogues. Available from: [Link]
-
Conlon, J.M., et al. (1999). Peptides with antimicrobial activity of the brevinin-1 family isolated from skin secretions of the southern leopard frog, Rana sphenocephala. Journal of Peptide Research. Available from: [Link]
- Not directly cited.
-
University of Michigan. (n.d.). I-TASSER Suite. Zhang Lab. Available from: [Link]
- Not directly cited.
- Not directly cited.
- Not directly cited.
- Not directly cited.
- Not directly cited.
-
Savelyeva, A., et al. (2014). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. In Horizons in Cancer Research. Nova Science Publishers. Available from: [Link]
-
Wu, J., et al. (2023). The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo. Frontiers in Immunology. Available from: [Link]
-
Al-Zoubi, M.S., et al. (2023). Insight into the Structure-Activity Relationship of Antimicrobial Peptide Brevinin. Jordan Journal of Pharmaceutical Sciences. Available from: [Link]
- Not directly cited.
- Not directly cited.
- Not directly cited.
- Not directly cited.
-
Timmons, P.B., et al. (2019). Structural and positional studies of the antimicrobial peptide brevinin-1BYa in membrane-mimetic environments. RCSB PDB. Available from: [Link]
-
Conlon, J.M., & Hewage, C.M. (2015). Solution NMR studies of amphibian antimicrobial peptides: Linking structure to function?. Journal of Peptide Science. Available from: [Link]
- Not directly cited.
-
ResearchGate. (2023). Structure of Brevinin-1BYa. Available from: [Link]
- Not directly cited.
- Not directly cited.
- Not directly cited.
- Not directly cited.
-
Liu, M., et al. (2016). Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides. International Journal of Molecular Sciences. Available from: [Link]
-
Park, K.H., et al. (1996). Solution structure of an antimicrobial peptide buforin II. Biochemical and Biophysical Research Communications. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Brevinin-1Bf [camp.bicnirrh.res.in]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Peptides with antimicrobial activity of the brevinin-1 family isolated from skin secretions of the southern leopard frog, Rana sphenocephala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
